An In-Depth Technical Guide to 3-Chlorothiophenol (CAS: 2037-31-2)
An In-Depth Technical Guide to 3-Chlorothiophenol (CAS: 2037-31-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorothiophenol (CAS No. 2037-31-2), a key organosulfur intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. This document details its physicochemical properties, safety and handling protocols, spectroscopic characteristics, and core chemical reactivity. Emphasis is placed on its application in synthetic chemistry, particularly as a precursor for pharmaceutically relevant scaffolds.
Core Properties and Specifications
3-Chlorothiophenol, also known as 3-chlorobenzenethiol, is a distinct-smelling, pale yellow liquid at room temperature. Its chemical identity and core physical properties are summarized below.
Physicochemical Properties
The fundamental physicochemical data for 3-Chlorothiophenol are presented in Table 1, offering a quick reference for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 2037-31-2 | [1][2] |
| Molecular Formula | C₆H₅ClS | [1][3] |
| Molecular Weight | 144.62 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Odor | Stench, unpleasant | [2][4] |
| Boiling Point | 91 - 93 °C @ 8 mmHg110 °C @ 30 mmHg80 - 81 °C @ 10 Torr | [2][5][6] |
| Density | ~1.245 g/cm³ | [5] |
| Flash Point | 90 °C (194 °F) | [2][5] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
| Refractive Index | 1.601 - 1.604 | [5] |
Safety and Hazard Information
3-Chlorothiophenol is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[3][7] The compound is also harmful if swallowed, inhaled, or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Danger | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] |
Note: Hazard classifications and statements may vary slightly by supplier and regulatory body. Always consult the most recent Safety Data Sheet (SDS) before use.[2]
Synthesis and Experimental Protocols
3-Chlorothiophenol is typically synthesized via the reduction of its corresponding sulfonyl chloride, 3-chlorobenzenesulfonyl chloride. This common laboratory-scale method offers good yields and purity.
Synthesis Workflow
The general workflow for the preparation of 3-Chlorothiophenol from 3-chlorobenzene is a two-step process involving chlorosulfonation followed by reduction.
Experimental Protocol: Synthesis via Reduction
This protocol details the reduction of 3-chlorobenzenesulfonyl chloride using zinc dust and sulfuric acid, a classic method for preparing thiophenols.
Materials:
-
3-chlorobenzenesulfonyl chloride
-
Zinc dust (90%+)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of Acidic Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a cold solution of sulfuric acid by slowly adding 250 mL of concentrated H₂SO₄ to 750 g of crushed ice with vigorous stirring. Maintain the temperature between -5 °C and 0 °C using an ice-salt bath.
-
Addition of Sulfonyl Chloride: Gradually add 50 g of 3-chlorobenzenesulfonyl chloride to the cold acid mixture over 30 minutes, ensuring the temperature does not rise above 0 °C.
-
Reduction: While maintaining the low temperature, add 125 g of zinc dust in small portions over approximately 45-60 minutes. The reaction is exothermic; control the addition rate to keep the temperature below 5 °C.
-
Reaction Completion: After the addition of zinc is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Work-up and Extraction: Decant the aqueous layer. Transfer the remaining zinc sludge to a larger beaker and extract the product by stirring with three 150 mL portions of diethyl ether. Combine the ether extracts.
-
Washing: Wash the combined organic extracts sequentially with 100 mL of 2M HCl, 100 mL of water, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-Chlorothiophenol can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Spectroscopic and Analytical Characterization
Characterization of 3-Chlorothiophenol is routinely performed using standard spectroscopic techniques.
Representative Analytical Protocol
Objective: To confirm the identity and purity of synthesized 3-Chlorothiophenol.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 4. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. jocpr.com [jocpr.com]
- 8. Tenofovir Alafenamide synthesis - chemicalbook [chemicalbook.com]
